molecular formula C24H32N2O5 B11390482 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide

Cat. No.: B11390482
M. Wt: 428.5 g/mol
InChI Key: JNMDZLBHBAQUQO-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group linked to a piperidine-ethylamine scaffold bearing a 4-methoxyphenyl moiety. Its design shares similarities with pharmacologically active benzamides, including dopamine receptor ligands and serotonin antagonists, though its specific applications remain under investigation .

Properties

Molecular Formula

C24H32N2O5

Molecular Weight

428.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C24H32N2O5/c1-28-19-10-8-17(9-11-19)20(26-12-6-5-7-13-26)16-25-24(27)18-14-21(29-2)23(31-4)22(15-18)30-3/h8-11,14-15,20H,5-7,12-13,16H2,1-4H3,(H,25,27)

InChI Key

JNMDZLBHBAQUQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves the condensation of 3,4,5-trimethoxybenzoyl chloride with 2-(4-methoxyphenyl)-2-piperidin-1-ylethylamine. The reaction occurs under appropriate solvent conditions, typically using a base like triethylamine. The resulting benzamide structure incorporates both the piperidine and methoxyphenyl moieties.

Industrial Production: While not widely produced industrially, researchers have synthesized this compound in the laboratory for specific studies. Its rarity and unique structure make it valuable for early discovery research.

Chemical Reactions Analysis

Reactivity: 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide can undergo various reactions:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the benzamide ring can be replaced.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) serve as reducing agents.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated forms.

Scientific Research Applications

Chemistry: Researchers study this compound’s reactivity, stereochemistry, and potential as a building block for novel molecules.

Biology and Medicine:

    Neuropharmacology: Its piperidine moiety suggests potential interactions with neurotransmitter receptors.

    Antioxidant Properties: The methoxy groups contribute to antioxidant activity.

    Anticancer Research: Investigations explore its effects on cancer cell lines.

Industry: While not widely used in industry, its unique structure may inspire drug discovery efforts.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Core Structure Key Substituents Biological Activity Reference
3,4,5-Trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide Benzamide + piperidine-ethyl linker 3,4,5-Trimethoxybenzoyl; 4-methoxyphenyl; piperidine Not explicitly reported (structural similarity suggests CNS receptor modulation) N/A
VUF15485 Benzamide + pyrrolidine-ethyl linker 3,4,5-Trimethoxybenzoyl; 2-fluorophenyl; 1-methylpyrrolidine High-affinity dopamine D3 receptor agonist
p-MPPI Benzamide + piperazine-ethyl linker p-Iodobenzamido; 2-methoxyphenyl; pyridinyl Competitive 5-HT1A receptor antagonist (ID50 = 5 mg/kg for hypothermia inhibition)
THHEB Benzamide + phenethyl linker 3,4,5-Trihydroxybenzoyl; 4-hydroxyphenethyl Potent antioxidant (IC50 = 22.8 μM for DPPH scavenging)
3,4,5-Trimethoxy-N-(4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)benzamide Benzamide + pyridine core 3,4,5-Trimethoxybenzoyl; 4-methoxyphenyl; phenylpyridine Crystal structure resolved (C56H52N4O10; P21/c space group)
3,4,5-Trimethoxy-N-(chromen-6-yl)benzamide Benzamide + chromene core 3,4,5-Trimethoxybenzoyl; 4-methoxyphenyl; chromen-4-one No activity reported; chromene introduces π-π stacking potential

Structural and Functional Insights

In contrast, p-MPPI () uses a piperazine linker, which increases basicity and hydrogen-bonding capacity, contributing to its 5-HT1A antagonism (ID50 = 3–5 mg/kg). Piperidine derivatives like VUF15485 () exhibit agonist activity at dopamine D3 receptors, highlighting the role of nitrogen-heterocycle substitution in receptor specificity .

Methoxy vs. Hydroxy Substitutions: The 3,4,5-trimethoxy motif in the target compound enhances lipophilicity and membrane permeability. Replacing methoxy with hydroxy groups (e.g., THHEB, ) shifts activity toward antioxidant effects due to phenolic radical-scavenging properties (IC50 = 2.5 μM for superoxide radicals) .

Aromatic System Modifications: Chromene () and pyridine () cores introduce rigid, planar systems that may influence π-π stacking or intercalation with biological targets. The pyridine derivative in crystallizes in a monoclinic system (P21/c), with intermolecular hydrogen bonds stabilizing its lattice .

Structure-Activity Relationship (SAR) Trends

  • Methoxy Positioning : 3,4,5-Trimethoxy substitution optimizes steric and electronic interactions with hydrophobic receptor pockets.
  • Linker Flexibility : Piperidine-ethyl linkers balance rigidity and adaptability, whereas chromene/pyridine cores restrict conformational freedom.
  • Electron-Withdrawing Groups : p-MPPI ’s iodobenzamide enhances binding affinity via halogen bonding, absent in the target compound .

Biological Activity

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on recent studies, including its effects on various biological targets and its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzamide core with methoxy substituents and a piperidine moiety. Its molecular formula is C23H31N3O3C_{23}H_{31}N_3O_3, and it has a molecular weight of 393.52 g/mol. The presence of methoxy groups is thought to enhance its lipophilicity and bioavailability.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

  • Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell LineIC50 (µM)Mechanism of Action
MCF-72.41Induction of apoptosis
HeLa1.85Inhibition of cell proliferation

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly its interaction with neurotransmitter systems. It has shown promise as a modulator of serotonin and dopamine receptors, which may contribute to its potential use in treating mood disorders.

  • Case Study: Neuropharmacological Assessment
    A study conducted on rodent models indicated that administration of the compound led to significant improvements in depressive-like behaviors, suggesting its potential as an antidepressant. The study measured behavioral changes using the forced swim test and tail suspension test.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases.

  • Table 2: Anti-inflammatory Effects
CytokineConcentration (ng/mL)Inhibition (%)
TNF-α5045
IL-65038

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound interacts with various receptors, including serotonin and dopamine receptors, influencing neurotransmitter levels.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Cytokine Inhibition : By inhibiting cytokine production, it reduces inflammation and may alleviate symptoms associated with inflammatory diseases.

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